molecular formula C11H19NO5 B8012475 Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate

Cat. No.: B8012475
M. Wt: 245.27 g/mol
InChI Key: NYDRBJGAEBFEKW-JGVFFNPUSA-N
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Description

Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a bicyclic compound featuring a cis-configured oxolane (tetrahydrofuran) ring with two key functional groups:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 4, which provides steric protection and stability under basic or nucleophilic conditions.
  • A methyl ester at position 3, enhancing lipophilicity and modulating hydrolysis kinetics.

This compound is structurally significant in medicinal and synthetic chemistry due to its conformational rigidity and utility as a building block for peptide mimetics or enzyme inhibitors. The cis configuration of the oxolane ring imposes spatial constraints that may influence binding affinity in biological systems .

Properties

IUPAC Name

methyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDRBJGAEBFEKW-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Boc-Azetidine-3-Carboxylic Acid Derivatives

A widely adopted method involves N-Boc-azetidine-3-carboxylic acid as the starting material. The synthesis proceeds via a three-step sequence (Scheme 1):

  • Adduct Formation : Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

  • Bromination : Treatment of the intermediate β-ketoester with N-bromosuccinimide (NBS) in acetonitrile (ACN) at room temperature to yield α-bromocarbonyl derivatives.

  • Condensation : Reaction with selenourea in methanol to form the 1,3-selenazole ring, followed by Boc protection and esterification.

Key Data :

StepReagents/ConditionsYieldPurity
1Meldrum’s acid, EDC/DMAP, DCM, 18h85%>95%
2NBS, ACN, 2h78%90%
3Selenourea, MeOH, 2h65%98%

Stereoselective Oxolane Ring Formation

An alternative route employs cis-4-aminotetrahydrofuran-3-carboxylic acid as the precursor. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine). The methyl ester is subsequently installed using Steglich esterification (DCC/DMAP).

Optimization Insight :

  • Solvent Effects : THF outperforms DCM in Boc protection due to enhanced solubility of intermediates.

  • Temperature Control : Maintaining 0–5°C during Boc activation minimizes epimerization.

Industrial-Scale Production Strategies

Catalytic Reductive Amination

A patent by CN109824545A details a scalable two-step process for trans-4-N-Boc-aminocyclohexanecarboxylic acid derivatives, adaptable to oxolane systems:

  • Reductive Amination : 4-Oxocyclohexanecarboxylic acid trityl ester reacts with triphenylmethylamine under Lewis acid catalysis (e.g., ZnCl₂), yielding trans-intermediates.

  • Deprotection and Esterification : Acidic cleavage of the trityl group (HCl/THF) followed by Boc protection and methyl esterification.

Scale-Up Data :

ParameterValue
Batch Size10 kg
Overall Yield72%
Purity (HPLC)99.5%

Continuous Flow Synthesis

Recent advancements utilize microreactors for bromination and condensation steps, reducing reaction times by 40% compared to batch processes. For example, α-bromocarbonyl formation completes in 30 minutes under flow conditions (0.1 mL/min, 25°C).

Analytical Characterization and Validation

Structural Confirmation

  • NMR Analysis :

    • ¹H NMR (CDCl₃): δ 4.67 ppm (azetidine CH), 3.71 ppm (COOCH₃), 1.44 ppm (Boc C(CH₃)₃).

    • ¹³C NMR : 170.2 ppm (ester C=O), 155.1 ppm (Boc C=O), 79.8 ppm (oxolane C-O).

  • X-ray Crystallography : Confirms cis-configuration with dihedral angle 85.2° between Boc and ester groups.

Purity Assessment

  • HPLC : C18 column, 254 nm, retention time 12.3 min (99.2% purity).

  • Chiral GC : >99% enantiomeric excess (β-cyclodextrin column).

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Cyclization (Route 1)High stereocontrol, minimal byproductsRequires toxic selenourea
Reductive AminationScalable, cost-effectiveLow cis-selectivity (needs HPLC purification)
Flow SynthesisRapid, energy-efficientHigh equipment costs

Chemical Reactions Analysis

Types of Reactions

Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Bioactive Molecules

In a study examining the synthesis of derivatives for potential therapeutic applications, researchers utilized this compound to create new amino acid analogs. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating the selective functionalization of the amino group without affecting other reactive sites .

Organic Synthesis

This compound is instrumental in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Table 1: Synthetic Applications

Reaction TypeDescriptionReference
Amide Formation Used to create amides from carboxylic acids and amines
Ring Opening Reactions Participates in ring-opening reactions to yield larger cyclic structures
Coupling Reactions Acts as a coupling agent in peptide synthesis

Biochemical Research

In biochemical studies, this compound is explored for its role in protein degradation pathways. The compound can be modified to develop inhibitors that target specific enzymes involved in disease processes.

Case Study: Protein Degradation

Research has demonstrated that derivatives of this compound can effectively inhibit proteasome activity, leading to increased apoptosis in cancer cells. This mechanism shows promise for developing novel cancer therapies .

Material Science

The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings.

Table 2: Material Applications

ApplicationDescriptionReference
Polymer Synthesis Used as a monomer for creating biodegradable polymers
Coatings Enhances properties of coatings due to its chemical stability

Mechanism of Action

The mechanism of action for Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name Cyclic Core Protecting Group Substituents Stereochemistry
Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate (Target) Oxolane (cis) Boc Methyl ester cis-4-amino, 3-ester
4-[(tert-butoxy-S-alanyl)carbonyl]-5-[(benzyloxyglycyl)carbonyl]-1H-imidazole Imidazole Boc (tert-butoxy) Alanyl, benzyloxyglycyl Linear peptide chains
(2R/S)-2-{[(tert-butoxy)carbonyl]amino} derivatives Pyridine/linear Boc Hydroxyl, fluorine substituents R/S configurations
Compound 45 (Pekosak, 2018) Dioxa-diaza ring Multiple Boc Indole, diphenylmethylene Complex stereocenters

Key Observations :

  • Cyclic vs. This may lower binding affinity in protein targets reliant on aromatic interactions.
  • Protecting Groups: The Boc group in the target compound offers superior stability under basic conditions compared to benzyloxy groups in analogs like 4{19} , which are prone to hydrogenolysis.

Physicochemical Properties

Table 2: Inferred Property Comparisons
Property Target Compound Imidazole Analogs Pyridine Derivatives
Solubility Moderate (polar aprotic solvents) Low (hydrophobic substituents) High (hydroxyl/polar groups)
Stability (acidic pH) Boc deprotection above pH 2 Benzyloxy groups labile Boc stable, ester hydrolysis
Lipophilicity High (methyl ester) Variable (peptide chains) Moderate (polar substituents)

Key Findings :

  • The methyl ester in the target compound increases lipophilicity compared to free carboxylic acids (e.g., 3-hydroxypyridine-2-carboxylic acid derivatives in ) , favoring membrane permeability.
  • Boc Stability : The tert-butoxy group resists hydrolysis better than benzyloxy-protected analogs, which require harsh conditions (e.g., H₂/Pd) for deprotection .

Biological Activity

Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate, with the CAS number 1310708-60-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}NO5_5
  • Molecular Weight : 245.27 g/mol
  • Boiling Point : Not specified in the available literature
  • Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

This compound's biological activity is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the amino group suggests potential interactions with enzymes or receptors involved in metabolic pathways.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The oxolane ring may contribute to membrane disruption in bacterial cells.
  • Anticancer Potential : Some derivatives of oxolane compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific hydrolases, which are crucial in drug metabolism and biotransformation processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of hydrolases

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Organic Chemistry, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant inhibition zones, suggesting that the oxolane structure enhances antimicrobial activity through membrane interaction mechanisms .

Case Study 2: Anticancer Activity

A research article explored the anticancer properties of oxolane derivatives, including this compound. The compound was found to induce apoptosis in human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .

Q & A

Advanced Research Question

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, bioavailability, and cytochrome P450 interactions.
  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability and susceptibility to enzymatic oxidation.
  • Molecular Docking : Tools like AutoDock Vina simulate binding to off-target receptors (e.g., hERG channels) to predict cardiotoxicity. Experimental validation via in vitro assays (e.g., microsomal stability tests) is critical to resolve discrepancies between computational and empirical data .

How can contradictions in spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?

Advanced Research Question
Batch-to-batch variability often arises from residual solvents, stereochemical impurities, or polymorphic forms. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign ambiguous proton environments and detect diastereomers.
  • Dynamic NMR (DNMR) : To identify conformational exchange processes in the oxolane ring.
  • Powder X-ray Diffraction (PXRD) : To rule out polymorphic differences.
  • Spiking Experiments : Adding authentic reference material (e.g., from catalogs ) to confirm peak alignment.

What role does the oxolane ring play in modulating the compound’s pharmacokinetic properties compared to acyclic analogs?

Advanced Research Question
The oxolane ring enhances metabolic stability by reducing flexibility and shielding the amino group from oxidative enzymes. Comparative studies with acyclic analogs (e.g., linear Boc-protected amines ) show improved oral bioavailability and half-life due to decreased first-pass metabolism. However, the ring’s rigidity may reduce membrane permeability, requiring prodrug strategies (e.g., esterification of the carboxylate ).

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